Tivozanib is a potent and selective tyrosine kinase inhibitor (TKI) that specifically targets vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3. [, , , , , ] This small-molecule inhibitor exhibits activity at picomolar concentrations, demonstrating its high potency. [, , , , ] Tivozanib has shown significant promise as an anti-angiogenic agent in preclinical and clinical studies for various solid tumors, particularly renal cell carcinoma (RCC). [, , , , , , , ]
Tivozanib exerts its anti-tumor effects primarily through the inhibition of VEGFR-1, -2, and -3 tyrosine kinases. [, , , , , , , , , ] By blocking these receptors, Tivozanib disrupts the signaling pathways that promote angiogenesis, the formation of new blood vessels. [, , , , ] Tumor growth and progression heavily rely on angiogenesis, making it a critical target for anticancer therapies. [, ]
Beyond its primary target, Tivozanib has also shown inhibitory activity against other tyrosine kinases, including PDGFRα/β and c-Kit. [] While these interactions occur at higher concentrations compared to VEGFR inhibition, they may contribute to the overall anticancer effects observed in preclinical models. [, , ]
Tivozanib is characterized by its long half-life, exceeding 60 hours in humans, which allows for once-daily oral administration. [, , , , , , , , ] This prolonged half-life contributes to its sustained inhibition of VEGFRs and its potential for convenient dosing regimens in clinical settings. [, , , ]
Biomarker Development: Research suggests that Neuropilin-1 (NRP-1) may serve as a potential predictive biomarker for Tivozanib's activity in colorectal cancer. []
Drug Resistance Reversal: Tivozanib has demonstrated the ability to reverse multidrug resistance mediated by ABC transporters, particularly ABCB1 (P-glycoprotein) and ABCG2 (BCRP), potentially enhancing the efficacy of certain anticancer agents. []
Biomarker Validation and Development: Validating NRP-1 as a predictive biomarker and identifying additional biomarkers could enable personalized treatment approaches, guiding clinicians in selecting patients most likely to benefit from Tivozanib. [, ]
Mechanism of Resistance: Understanding the mechanisms underlying resistance to Tivozanib will be crucial for developing strategies to overcome treatment resistance and improve long-term outcomes. [, ]
Exploration of New Indications: Given its favorable safety profile and demonstrated activity across multiple tumor types, investigating Tivozanib's efficacy in other cancers beyond its current indications holds promise for expanding its therapeutic potential. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: